
2-Propyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyl-2H-1-benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2H-1-benzopyran can be achieved through several methods. One common approach involves the reaction of o-hydroxybenzaldehyde with malononitrile or ethyl cyanoacetate in an uncatalyzed aqueous medium. This reaction proceeds via a Knoevenagel condensation followed by cyclization . Another method involves the use of O-alkenyloxy or O-alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and environmentally benign solvents is preferred to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, dihydro derivatives, and various substituted benzopyrans .
Scientific Research Applications
2-Propyl-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran: The parent compound of the benzopyran family, known for its basic structure and reactivity.
4H-1-Benzopyran: Another isomer with different orientation of the pyran ring.
Chromene: A closely related compound with similar biological activities.
Uniqueness
2-Propyl-2H-1-benzopyran is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, making it more effective in certain applications compared to its unsubstituted counterparts .
Properties
CAS No. |
61469-53-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-propyl-2H-chromene |
InChI |
InChI=1S/C12H14O/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9,11H,2,5H2,1H3 |
InChI Key |
YYLNSPWMPVRSGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



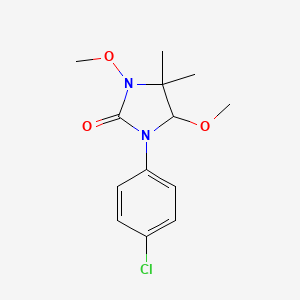

![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)

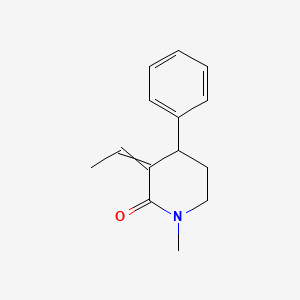
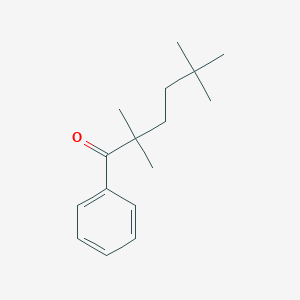

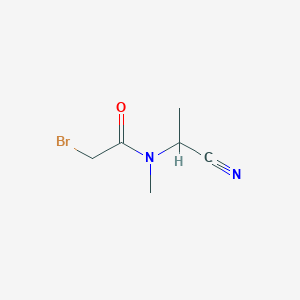
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)

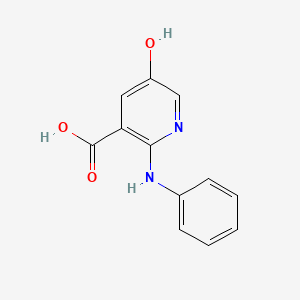
![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)
